

AMCA-PEG4-Acid: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: AMCA-PEG4-Acid

Cat. No.: B15339865

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This technical guide provides an in-depth overview of **AMCA-PEG4-Acid**, a blue fluorescent labeling reagent, for researchers, scientists, and drug development professionals. The document outlines its chemical properties, provides detailed experimental protocols for its use in antibody conjugation and immunofluorescence, and illustrates its application in studying cellular signaling pathways.

Core Compound Specifications

AMCA-PEG4-Acid is a versatile tool in biological research, combining the blue fluorescent properties of Aminomethylcoumarin (AMCA) with a hydrophilic 4-unit polyethylene glycol (PEG) spacer terminating in a carboxylic acid. This structure allows for covalent labeling of primary amines on target molecules, such as proteins and peptides, after activation of the carboxyl group. The PEG linker enhances water solubility and reduces steric hindrance, making it an ideal choice for a variety of labeling applications.

Property	Value
Molecular Weight	580.63 g/mol
Chemical Formula	C28H40N2O11
Excitation Maximum (λ_{ex})	345 nm
Emission Maximum (λ_{em})	450 nm
Solubility	DMSO, DMF

Experimental Protocols

Antibody Conjugation with **AMCA-PEG4-Acid**

This protocol details the steps for conjugating **AMCA-PEG4-Acid** to a primary antibody. The carboxylic acid group of **AMCA-PEG4-Acid** is first activated to an N-hydroxysuccinimide (NHS) ester, which then readily reacts with primary amines on the antibody.

Materials:

- **AMCA-PEG4-Acid**
- Antibody (in amine-free buffer, e.g., PBS)
- N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- N-Hydroxysuccinimide (NHS)
- Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
- Size-exclusion chromatography column (e.g., Sephadex G-25)
- Reaction Buffer: 0.1 M Phosphate Buffer, pH 7.2-7.5

Procedure:

- Activation of **AMCA-PEG4-Acid**:

- Dissolve **AMCA-PEG4-Acid** in anhydrous DMF or DMSO to a final concentration of 10 mg/mL.
- Add a 1.2-fold molar excess of both EDC and NHS to the **AMCA-PEG4-Acid** solution.
- Incubate the reaction for 1 hour at room temperature with gentle stirring, protected from light. This will form the AMCA-PEG4-NHS ester.
- Antibody Preparation:
 - Dissolve the antibody in the Reaction Buffer at a concentration of 2-5 mg/mL.
- Conjugation Reaction:
 - Slowly add a 10 to 20-fold molar excess of the activated AMCA-PEG4-NHS ester solution to the antibody solution.
 - Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring, protected from light.
- Purification of the Conjugate:
 - Remove unreacted **AMCA-PEG4-Acid** and byproducts by passing the reaction mixture through a size-exclusion chromatography column pre-equilibrated with PBS.
 - Collect the fractions containing the labeled antibody, which will typically be the first colored fractions to elute.
 - The degree of labeling can be determined spectrophotometrically by measuring the absorbance at 280 nm (for the protein) and 345 nm (for the AMCA dye).

Immunofluorescence Staining with AMCA-Labeled Antibody

This protocol outlines the use of the AMCA-conjugated antibody for immunofluorescence microscopy.

Materials:

- Cells cultured on coverslips
- AMCA-conjugated primary antibody
- Phosphate-Buffered Saline (PBS)
- Fixation Solution: 4% Paraformaldehyde in PBS
- Permeabilization Buffer: 0.1% Triton X-100 in PBS
- Blocking Buffer: 1% BSA in PBS
- Mounting Medium

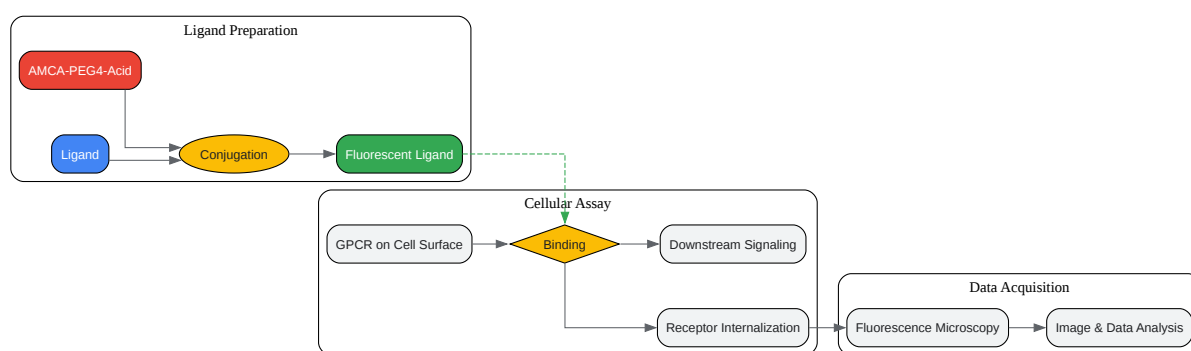
Procedure:

- Cell Fixation:
 - Wash the cells twice with PBS.
 - Fix the cells with 4% Paraformaldehyde in PBS for 15 minutes at room temperature.
 - Wash the cells three times with PBS for 5 minutes each.
- Permeabilization (for intracellular antigens):
 - Incubate the cells with Permeabilization Buffer for 10 minutes at room temperature.
 - Wash the cells three times with PBS for 5 minutes each.
- Blocking:
 - Incubate the cells with Blocking Buffer for 30-60 minutes at room temperature to reduce non-specific antibody binding.
- Primary Antibody Incubation:
 - Dilute the AMCA-conjugated primary antibody to its optimal working concentration in Blocking Buffer.

- Incubate the cells with the diluted antibody for 1 hour at room temperature or overnight at 4°C in a humidified chamber, protected from light.
- Washing:
 - Wash the cells three times with PBS for 5 minutes each, protected from light.
- Mounting:
 - Mount the coverslips onto microscope slides using a suitable mounting medium.
- Imaging:
 - Visualize the fluorescent signal using a fluorescence microscope with appropriate filters for the AMCA dye (Excitation ~350 nm, Emission ~450 nm).

Application in Signaling Pathway Analysis

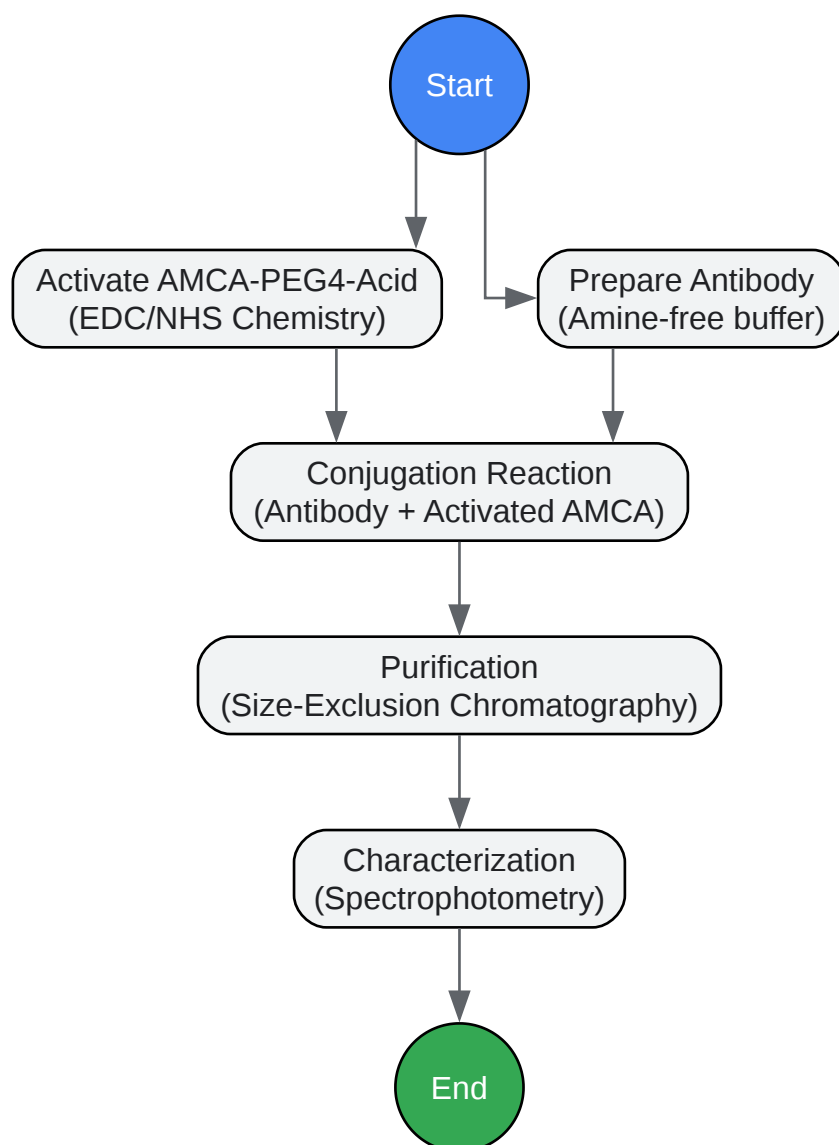
Fluorescently labeled molecules are invaluable tools for studying cellular signaling pathways. For instance, a ligand for a G-protein coupled receptor (GPCR) can be labeled with **AMCA-PEG4-Acid**. The resulting fluorescent ligand can be used to visualize receptor localization, trafficking, and to quantify ligand-receptor binding, providing insights into the initial steps of a signaling cascade.



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Caption: Workflow for studying GPCR signaling using a fluorescently labeled ligand.

This diagram illustrates a common experimental workflow where **AMCA-PEG4-Acid** is first conjugated to a ligand of interest. This fluorescent ligand is then used in a cellular assay to bind to its target GPCR on the cell surface. The binding event can trigger downstream signaling cascades and receptor internalization, which can be visualized and quantified using fluorescence microscopy.



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Caption: Experimental workflow for antibody conjugation with **AMCA-PEG4-Acid**.

This flowchart outlines the key steps involved in the covalent labeling of an antibody with **AMCA-PEG4-Acid**. The process begins with the activation of the carboxylic acid on the dye, followed by the conjugation reaction with the antibody, and concludes with the purification and characterization of the final fluorescently labeled antibody.

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